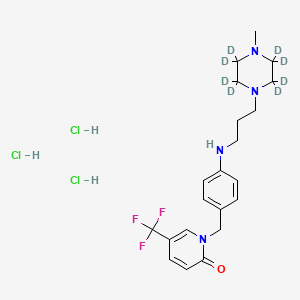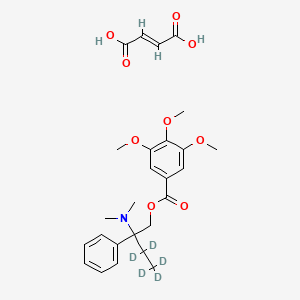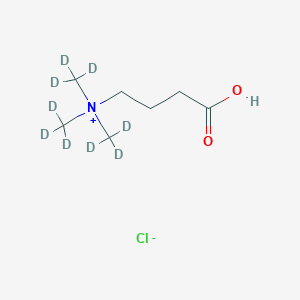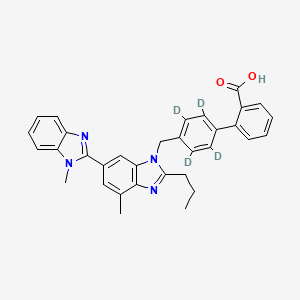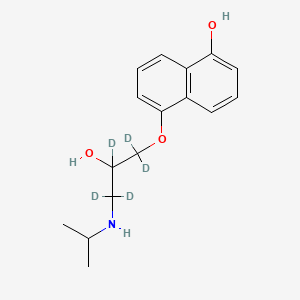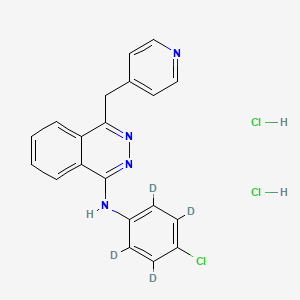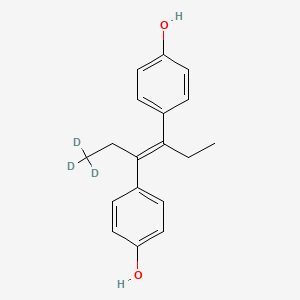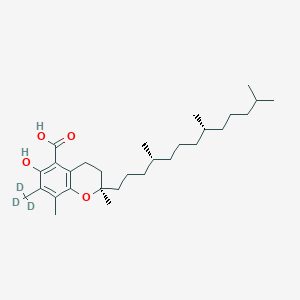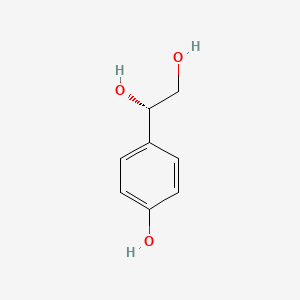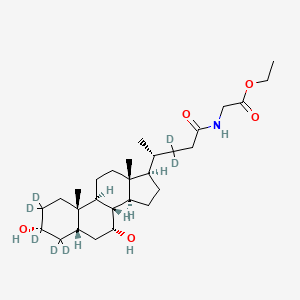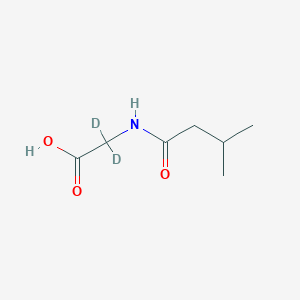
N-(3-Methylbutyryl)glycine-2,2-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isovaleroylglycine-d2 is a deuterium-labeled derivative of N-Isovaleroylglycine. This compound is an acyl glycine, which means it consists of an acyl group attached to the nitrogen atom of glycine. N-Isovaleroylglycine-d2 is primarily used as a biomarker for the predisposition to weight gain and obesity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized by reacting isovaleryl chloride with glycine. The reaction typically involves the following steps :
Reactants: Isovaleryl chloride and glycine.
Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is neutralized upon completion.
Product Isolation: The product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
This process ensures that the final product is labeled with deuterium, making it suitable for use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isovaleroylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an alcohol.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Isovaleroylglycine-d2 has several scientific research applications, including:
Biomarker for Obesity: It is used as a biomarker to study the predisposition to weight gain and obesity.
Diagnostic Tool: The compound is used in diagnosing organic acidemias and mitochondrial fatty acid β-oxidation defects.
Metabolic Studies: It is employed in metabolic studies to understand the catabolism of leucine and related metabolic pathways.
Pharmaceutical Research: The compound is used in pharmaceutical research to study its effects on various biological systems.
Mécanisme D'action
N-Isovaleroylglycine-d2 exerts its effects through the following mechanisms:
Molecular Targets: The compound targets enzymes involved in the metabolism of leucine, such as isovaleryl coenzyme A dehydrogenase.
Pathways Involved: It is involved in the catabolism of leucine, leading to the production of acyl glycines through the action of glycine N-acyltransferase.
Biomarker Role: As a biomarker, it helps in identifying metabolic disorders and predispositions to certain conditions like obesity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isovalerylglycine: The non-deuterated form of N-Isovaleroylglycine.
Isovaleroylglycine: Another acyl glycine used as a diagnostic tool for organic acidemias.
Uniqueness
N-Isovaleroylglycine-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
Clé InChI |
ZRQXMKMBBMNNQC-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


